molecular formula C12H26N2O B14738475 3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol CAS No. 6320-22-5

3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol

Cat. No.: B14738475
CAS No.: 6320-22-5
M. Wt: 214.35 g/mol
InChI Key: OHRYVQOKRLRKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with tert-butyl and methyl groups, along with a propanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-tert-butyl-3-methylpiperazine with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where 4-tert-butyl-3-methylpiperazine reacts with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, potentially modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but lacks the tert-butyl group.

    4-Methyl-1-piperazinepropanol: Another piperazine derivative with a different substitution pattern.

Uniqueness

3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol is unique due to the presence of both tert-butyl and methyl groups on the piperazine ring, which can significantly influence its chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6320-22-5

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

3-(4-tert-butyl-3-methylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C12H26N2O/c1-11-10-13(6-5-9-15)7-8-14(11)12(2,3)4/h11,15H,5-10H2,1-4H3

InChI Key

OHRYVQOKRLRKTF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(C)(C)C)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.